

Technical Guide: Cycloguanil-D6 Chemical Properties & Analytical Applications

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Compound of Interest

Compound Name: Cycloguanil D6

Cat. No.: B1191622

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Executive Summary

Cycloguanil-D6 (Cycloguanil-d6) is a stable isotope-labeled (SIL) analog of Cycloguanil, the active metabolite of the antimalarial prodrug Proguanil. Functioning as a dihydrofolate reductase (DHFR) inhibitor, the native compound is critical in antimalarial and potential antineoplastic therapies.^{[1][2]}

This guide details the physicochemical properties of Cycloguanil-D6, specifically its application as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By replacing six hydrogen atoms with deuterium on the gem-dimethyl moiety, Cycloguanil-D6 provides a +6 Da mass shift, enabling precise quantification of Cycloguanil in complex biological matrices by correcting for ionization suppression and recovery variance.

Part 1: Chemical Identity & Structural Analysis

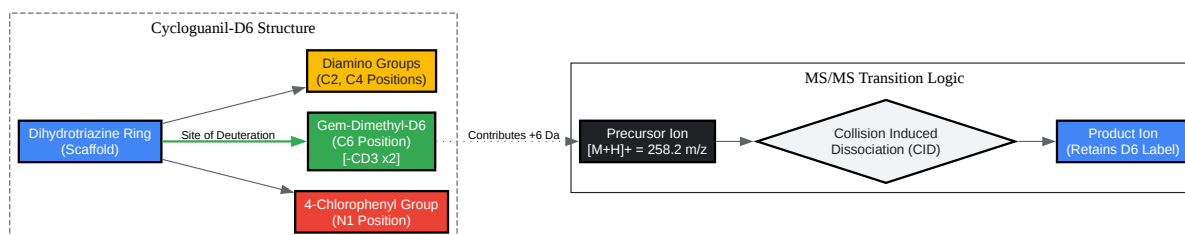
Cycloguanil-D6 is chemically distinct due to the isotopic labeling of the two methyl groups attached to the dihydrotriazine ring. This specific labeling position is chosen to ensure metabolic stability and prevent deuterium exchange during standard extraction protocols.

Physicochemical Properties Table

Property	Native Cycloguanil	Cycloguanil-D6 (Internal Standard)
IUPAC Name	1-(4-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine	1-(4-chlorophenyl)-6,6-bis(trideuteromethyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
CAS Number	516-21-2 (Parent)	2712364-69-5 (HCl Salt)
Molecular Formula		
Molecular Weight	251.72 g/mol	257.76 g/mol (+6.04 Da)
Solubility	DMSO, Methanol, Ethanol	DMSO (>10 mg/mL), Methanol
pKa	~10.8 (Basic)	~10.8 (Basic)
Appearance	White crystalline solid	White to off-white solid

Structural Visualization & MS Fragmentation Logic

The following diagram illustrates the structural hierarchy and the logic behind the Mass Spectrometry transitions used for identification. The "D6" label is located on the dimethyl groups at the C6 position of the triazine ring.



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Figure 1: Structural composition of Cycloguanil-D6 and its impact on Mass Spectrometry precursor selection. The deuterated methyl groups provide the necessary mass shift for differentiation from the native analyte.

Part 2: The Deuterium Advantage (Mechanism of Use)

Why use Cycloguanil-D6 over a structural analog (e.g., Chlorproguanil)?

- **Co-Elution:** Deuterium substitution causes a negligible shift in retention time on Reverse Phase (C18) chromatography. The D6 standard co-elutes with native Cycloguanil, meaning it experiences the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.
- **Isotope Dilution:** Because the ionization efficiency is identical, the ratio of Native/D6 area counts provides a normalized value that is independent of injection volume errors or evaporation during sample prep.
- **Mass Resolution:** A +6 Da shift is sufficient to avoid "cross-talk" (isotopic overlap) from the naturally occurring C13 isotopes of the native drug.

Part 3: Analytical Protocol (LC-MS/MS)

This protocol outlines a validated workflow for quantifying Cycloguanil in human plasma using Cycloguanil-D6 as the Internal Standard.

Reagent Preparation

- **Stock Solution:** Dissolve 1 mg Cycloguanil-D6 in 1 mL DMSO to create a 1 mg/mL master stock. Store at -20°C.
- **Working IS Solution:** Dilute stock in 50:50 Methanol:Water to a concentration of 100 ng/mL.

Sample Extraction (Protein Precipitation)

- **Aliquot:** Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

- IS Addition: Add 20 μ L of Working IS Solution (Cycloguanil-D6). Vortex briefly.
- Precipitation: Add 200 μ L of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
- Agitation: Vortex for 1 minute to ensure complete protein denaturation.
- Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 μ L of the clear supernatant to an autosampler vial containing 100 μ L of water (to improve peak shape).

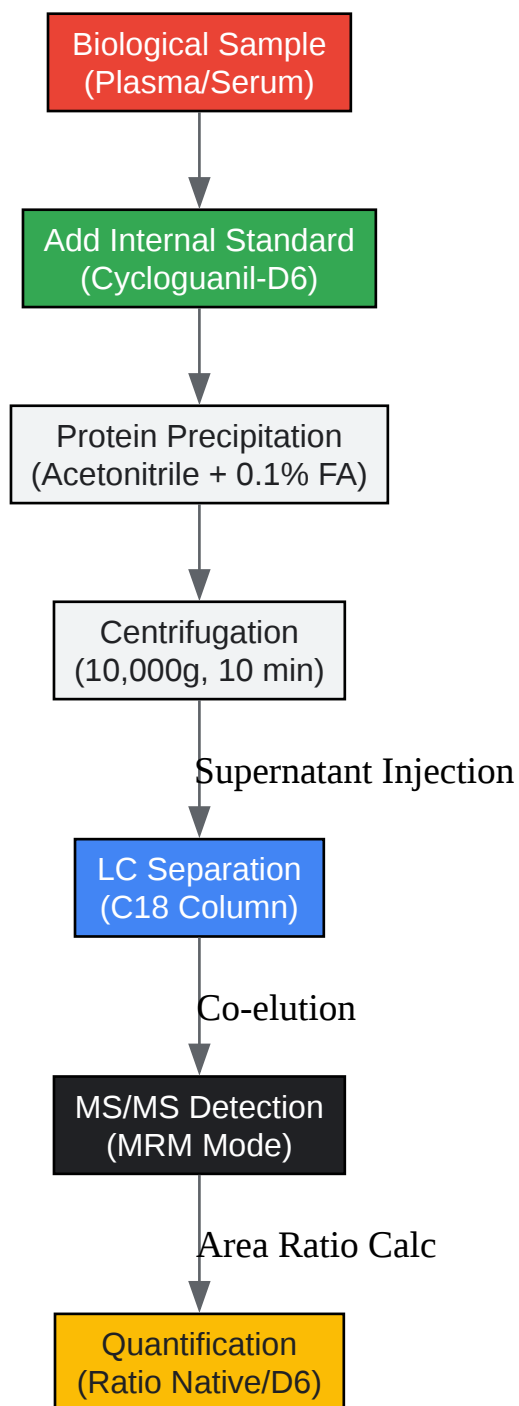
LC-MS/MS Parameters

- Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Ionization: ESI Positive Mode.

MRM Transitions:

- Native Cycloguanil: 252.1
151.1 m/z
- Cycloguanil-D6: 258.1
157.1 m/z (Note: The +6 shift is retained in the primary fragment).

Analytical Workflow Diagram



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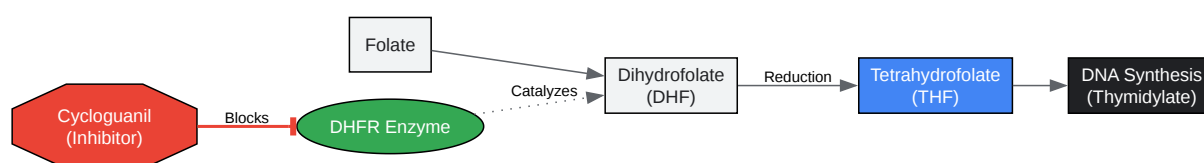
Figure 2: Step-by-step extraction and quantification workflow utilizing Cycloguanil-D6 to correct for matrix effects.

Part 4: Biological Context (DHFR Inhibition)[5]

While Cycloguanil-D6 is an analytical tool, understanding the biological target of the native compound is essential for interpreting pharmacokinetic data. Cycloguanil acts by inhibiting Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis in malaria parasites (*Plasmodium falciparum*).^{[3][4][5]}

Mechanism of Action

Cycloguanil mimics the structure of dihydrofolate. It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockage halts the synthesis of thymidylate, effectively starving the parasite of the nucleotides required for replication.



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Figure 3: The Folate Biosynthesis pathway showing the specific inhibition point of Cycloguanil on the DHFR enzyme.

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